(R)-1-(2-Methoxyphenyl)ethanol

Description

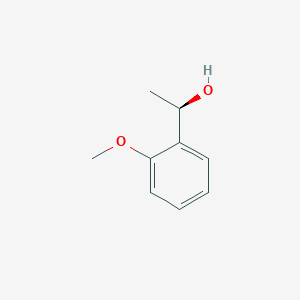

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(2-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7,10H,1-2H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHGVIOVURMJEA-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349146 | |

| Record name | (R)-1-(2-Methoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113724-48-4 | |

| Record name | (R)-1-(2-Methoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-1-(2-methoxyphenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-1-(2-Methoxyphenyl)ethanol: A Chiral Synthon for Advanced Pharmaceutical Development

This guide provides a comprehensive technical overview of (R)-1-(2-methoxyphenyl)ethanol, a chiral alcohol of significant interest to researchers, scientists, and professionals in drug development. Its unique structural features and chirality make it a valuable building block in the asymmetric synthesis of complex molecules. This document delves into its chemical properties, stereochemistry, synthesis, and applications, offering field-proven insights and detailed methodologies.

Introduction: The Significance of (R)-1-(2-Methoxyphenyl)ethanol in Chiral Synthesis

(R)-1-(2-methoxyphenyl)ethanol is a chiral secondary alcohol that has emerged as a crucial intermediate in the synthesis of enantiomerically pure pharmaceuticals. The stereochemistry at the carbinol carbon is a key determinant of the biological activity in many drug candidates, making the availability of enantiopure synthons like this one essential. The presence of the methoxy group at the ortho position of the phenyl ring introduces specific steric and electronic properties that can influence its reactivity and interactions in subsequent synthetic steps. Chiral alcohols, in general, are pivotal building blocks for a wide array of pharmaceuticals, and the principles governing their synthesis and use are central to modern medicinal chemistry.[1][2]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of (R)-1-(2-methoxyphenyl)ethanol is fundamental for its effective use in synthesis, including reaction setup, purification, and storage.

Key Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₂ | [3] |

| Molecular Weight | 152.19 g/mol | [3] |

| Appearance | Colorless to light yellow clear liquid | [4] |

| Melting Point | 37 °C | [5] |

| Boiling Point | 133-135 °C at 10 mmHg | [5] |

| Density | 1.076 g/mL at 25 °C | [5] |

| Refractive Index (n²⁰/D) | 1.54 | [5] |

| Storage Temperature | Room temperature, in a dry, dark place | [4][6] |

Molecular Structure and Stereochemistry

The structure of (R)-1-(2-methoxyphenyl)ethanol is characterized by a phenyl ring substituted with a methoxy group at the ortho position and an ethanol group at the adjacent carbon. The chiral center is the carbon atom bonded to the hydroxyl group. The "(R)" designation refers to the specific spatial arrangement of the substituents around this chiral center, as determined by the Cahn-Ingold-Prelog priority rules.

-

IUPAC Name: (1R)-1-(2-methoxyphenyl)ethanol

-

SMILES: Cc1ccccc1OC

-

InChI: InChI=1S/C9H12O2/c1-7(10)8-5-3-2-4-6-9(8)11-2/h2-7,10H,1-2H3/t7-/m1/s1

The relationship between the molecular structure and its key properties is visualized below.

Sources

- 1. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. (1S)-1-(2-methoxyphenyl)ethan-1-ol | C9H12O2 | CID 7058089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-1-(4-Methoxyphenyl)ethanol | 1572-97-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. 1-(2-METHOXYPHENYL)ETHANOL(7417-18-7) 1H NMR spectrum [chemicalbook.com]

- 6. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of Chiral Purity in Synthesis

An In-depth Technical Guide to (R)-1-(2-Methoxyphenyl)ethanol

Authored for Researchers, Scientists, and Drug Development Professionals

(R)-1-(2-Methoxyphenyl)ethanol (CAS Number: 113724-48-4) is a chiral secondary alcohol that serves as a critical building block in modern organic synthesis and medicinal chemistry.[1] As with many biologically active molecules, the specific three-dimensional arrangement, or stereochemistry, of its functional groups is paramount. The distinct spatial orientation of the hydroxyl group in the (R)-enantiomer can lead to profoundly different pharmacological activities compared to its (S)-enantiomer counterpart. This guide provides a comprehensive technical overview of this valuable chiral intermediate, focusing on its synthesis, characterization, and applications, thereby offering a framework for its effective utilization in research and development.[2]

Section 1: Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a chemical entity is the cornerstone of its application. (R)-1-(2-Methoxyphenyl)ethanol is a colorless to light yellow liquid under standard conditions. Its structural and physical characteristics are summarized below.

Table 1: Physicochemical Properties of 1-(2-Methoxyphenyl)ethanol

| Property | Value | Source |

|---|---|---|

| CAS Number | 113724-48-4 | [3] |

| Molecular Formula | C₉H₁₂O₂ | [3][4] |

| Molecular Weight | 152.19 g/mol | [3][4] |

| Boiling Point | 133-135 °C at 10 mmHg | [5] |

| Density | 1.076 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.54 | [5] |

| Storage Temperature | 2-8°C, Sealed in dry conditions |[3] |

Spectroscopic data is essential for the unambiguous identification and structural confirmation of the molecule. Key spectral features are derived from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[6]

-

¹H NMR: Proton NMR provides information on the hydrogen environments within the molecule. Expected signals would include distinct peaks for the aromatic protons, the methoxy group protons, the methyl group protons, the methine proton adjacent to the hydroxyl group, and the hydroxyl proton itself.[6]

-

¹³C NMR: Carbon NMR reveals the number of unique carbon environments, confirming the carbon skeleton of the molecule.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 152.19), confirming its elemental composition.[6]

Section 2: Enantioselective Synthesis Strategies

The primary challenge and area of interest for (R)-1-(2-Methoxyphenyl)ethanol lies in its stereoselective synthesis. The goal is to produce the desired (R)-enantiomer with high enantiomeric excess (e.e.), minimizing the presence of the unwanted (S)-enantiomer. The most prevalent and efficient method is the asymmetric reduction of the prochiral ketone precursor, 2'-methoxyacetophenone.[1][7]

Core Principle: Asymmetric Reduction

Asymmetric reduction involves the conversion of a ketone to an alcohol using a chiral catalyst or reagent. This process introduces a new stereocenter with a preference for one enantiomer over the other.[8] The choice of catalyst is critical and is dictated by the desired enantioselectivity, substrate scope, and scalability for industrial applications.[9]

Caption: General workflow for the asymmetric synthesis of (R)-1-(2-Methoxyphenyl)ethanol.

Methodology 1: Organocatalyzed Reduction

Organocatalysis, particularly using Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts, is a powerful method for the asymmetric reduction of ketones.[1]

Causality: The CBS catalyst forms a complex with a borane source (e.g., borane-dimethyl sulfide complex). The prochiral ketone coordinates to this chiral complex in a sterically defined manner, forcing the hydride to be delivered to one specific face of the carbonyl group, thus leading to the formation of one enantiomer in excess.

Experimental Protocol: CBS-Catalyzed Asymmetric Reduction

-

Reactor Setup: Under an inert atmosphere (e.g., nitrogen or argon), a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and addition funnel is charged with the chiral CBS catalyst (e.g., (R)-Me-CBS) in an anhydrous solvent such as tetrahydrofuran (THF).

-

Borane Addition: The solution is cooled to 0-5 °C, and a borane source (e.g., 1.0 M solution of BH₃·SMe₂ in THF) is added dropwise while maintaining the temperature.

-

Substrate Addition: A solution of 2'-methoxyacetophenone in anhydrous THF is added slowly via the addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ketone is consumed.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C to decompose the excess borane.

-

Workup and Purification: The mixture is warmed to room temperature, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup (e.g., extraction with ethyl acetate and washing with brine). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Final Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure (R)-1-(2-Methoxyphenyl)ethanol.

Methodology 2: Biocatalytic Reduction

Enzymes, particularly ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), offer an environmentally friendly and highly selective alternative for asymmetric ketone reduction.[9]

Causality: These enzymes possess a chiral active site that binds the ketone substrate in a specific orientation. A cofactor, typically NADH or NADPH, then delivers a hydride to the carbonyl face with exceptionally high precision, often resulting in enantiomeric excesses greater than 99%.[9] The reaction is often coupled with a cofactor regeneration system to make the process economically viable.

Section 3: Analytical Characterization and Quality Control

Ensuring the identity, purity, and enantiomeric excess of (R)-1-(2-Methoxyphenyl)ethanol is a critical quality control step. A multi-technique approach is required for comprehensive validation.

Caption: A typical analytical workflow for the quality control of chiral alcohols.

Experimental Protocol: Enantiomeric Purity by Chiral HPLC

-

Instrumentation: A standard HPLC system equipped with a UV detector and a chiral stationary phase (CSP) column (e.g., a Daicel Chiralcel OD-H or Chiralpak AD-H column) is used.

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is typically used as the mobile phase. The exact ratio may require optimization to achieve baseline separation of the enantiomers.

-

Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in the mobile phase.[10]

-

Analysis: The sample is injected onto the column, and the chromatogram is recorded. The two enantiomers will have different retention times.

-

Quantification: The enantiomeric excess (e.e.) is calculated from the peak areas of the (R) and (S) enantiomers using the formula: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] × 100

Section 4: Applications in Drug Discovery and Development

Chiral alcohols like (R)-1-(2-Methoxyphenyl)ethanol are valuable intermediates because the hydroxyl group can be readily converted into other functional groups or used as a handle for further molecular elaboration.[7]

-

Chiral Scaffolds: It serves as a precursor for synthesizing more complex chiral molecules. For instance, chiral 1,2-amino alcohols, which can be derived from chiral secondary alcohols, are prevalent structural motifs in numerous pharmaceutical agents, including beta-blockers and certain neurotransmitter modulators.[11]

-

Asymmetric Synthesis: The inherent chirality of the molecule can be used to direct the stereochemical outcome of subsequent reactions, a strategy known as "chiral pool synthesis."

-

Fragment-Based Drug Discovery: As a well-defined chiral fragment, it can be used in screening libraries to identify initial hits against biological targets.

Section 5: Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

-

Hazard Identification: While specific GHS data for the (R)-enantiomer is not extensively published, related compounds are known to cause skin and eye irritation and may cause respiratory irritation.[12] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] Storage at 2-8°C is recommended to minimize degradation.[3]

Conclusion

(R)-1-(2-Methoxyphenyl)ethanol is more than just a chemical reagent; it is an enabling tool for the precise construction of complex, three-dimensional molecules. Its value lies in its chirality, which is a fundamental determinant of biological function. A thorough understanding of its synthesis, analytical validation, and potential applications empowers researchers to leverage this building block effectively, accelerating the discovery and development of next-generation therapeutics.

References

-

ACS Publications. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-(para-anisyl) ethanol 4-methoxyphenethyl alcohol. Retrieved from [Link]

-

Wikipedia. (n.d.). Capsaicin. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-1-phenylethan-1-ol. Retrieved from [Link]

- Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.

-

PubMed. (n.d.). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Retrieved from [Link]

-

Radboud University Repository. (n.d.). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Methoxyphenyl)-2-(2-methoxyphenoxy)ethanol. Retrieved from [Link]

-

Chemsrc. (n.d.). 1-(2-Methoxyphenyl)ethanol | CAS#:13513-82-1. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology. Retrieved from [Link]

-

Pharmaceutical Technology. (n.d.). Asymmetric Routes to Chiral Secondary Alcohols. Retrieved from [Link]

-

Autech. (n.d.). Product Search Result. Retrieved from [Link]

Sources

- 1. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 113724-48-4|(R)-1-(2-Methoxyphenyl)ethanol|BLD Pharm [bldpharm.com]

- 4. scbt.com [scbt.com]

- 5. 1-(2-METHOXYPHENYL)ETHANOL CAS#: 7417-18-7 [m.chemicalbook.com]

- 6. 1-(2-METHOXYPHENYL)ETHANOL(7417-18-7) 1H NMR [m.chemicalbook.com]

- 7. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 9. pharmtech.com [pharmtech.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 2-Methoxy-1-phenylethan-1-ol | C9H12O2 | CID 572294 - PubChem [pubchem.ncbi.nlm.nih.gov]

Enantioselective synthesis of 1-(2-methoxyphenyl)ethanol

An In-depth Technical Guide to the Enantioselective Synthesis of 1-(2-Methoxyphenyl)ethanol

Abstract

Chiral 1-(2-methoxyphenyl)ethanol is a valuable synthon in the pharmaceutical and fine chemical industries, where stereochemistry dictates biological activity and product efficacy. Achieving high enantiopurity is therefore not merely an academic exercise but a critical manufacturing requirement. This guide provides a comprehensive overview of robust and scalable methods for the enantioselective synthesis of this key chiral alcohol. We will dissect three principal catalytic strategies: Asymmetric Transfer Hydrogenation (ATH), Noyori-type Asymmetric Hydrogenation (AH), and Corey-Bakshi-Shibata (CBS) Reduction. Each section will delve into the mechanistic underpinnings, provide field-tested experimental protocols, and present comparative data to guide researchers in selecting the optimal synthetic route for their specific needs.

Introduction: The Imperative of Chirality

The biological activity of many pharmaceutical agents is intrinsically linked to their three-dimensional structure. Enantiomers of the same molecule can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single enantiomer is a cornerstone of modern drug development. 1-(2-methoxyphenyl)ethanol, with its single stereocenter, serves as a crucial building block for more complex chiral molecules. Its synthesis via the asymmetric reduction of the prochiral ketone, 2'-methoxyacetophenone, offers a direct and atom-economical route to the desired enantiopure alcohol.[1][2] This guide focuses on the practical application of leading catalytic technologies to achieve this transformation with high fidelity.

Asymmetric Transfer Hydrogenation (ATH): A Practical Approach

Asymmetric transfer hydrogenation (ATH) is a widely adopted method due to its operational simplicity, avoiding the need for high-pressure hydrogenation equipment.[3] The reaction typically employs a stable hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, to transfer hydrogen to the ketone substrate via a metal-ligand complex.

Causality of Experimental Design: The choice of catalyst and hydrogen source is paramount. Ruthenium(II) complexes bearing N-tosylated diamine ligands, like the well-established TsDPEN, are frequently employed.[4] The N-H moiety of the ligand is believed to participate directly in the hydrogen transfer, forming a six-membered pericyclic transition state. This "metal-ligand bifunctional" mechanism accounts for the high efficiency and enantioselectivity of these systems.[5] The use of an azeotropic mixture of formic acid and triethylamine is often preferred as it provides an irreversible and efficient hydrogen source.

Logical Workflow for Asymmetric Transfer Hydrogenation

Caption: General workflow for Asymmetric Transfer Hydrogenation (ATH).

Experimental Protocol: ATH with Ru(II)-TsDPEN Catalyst

-

Catalyst Preparation: In a nitrogen-purged glovebox or Schlenk flask, add [RuCl₂(p-cymene)]₂ and the appropriate enantiomer of N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN for the (S)-alcohol or (R,R)-TsDPEN for the (R)-alcohol) to anhydrous dichloromethane (DCM). Stir the mixture at room temperature for 30 minutes to form the active catalyst.

-

Reaction Setup: To the freshly prepared catalyst solution, add a 5:2 azeotropic mixture of formic acid and triethylamine.

-

Substrate Addition: Add 2'-methoxyacetophenone to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at 28-40°C under a nitrogen atmosphere. Monitor the conversion by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are typically complete within 2-24 hours.

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation: ATH of Aryl Ketones

| Catalyst | Ligand | H-Source | Yield (%) | ee (%) | Reference |

| [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | HCOOH/TEA | >95 | >98 | [4] |

| [RhCp*Cl₂]₂ | (1R,2S)-Aminoindanol | 2-Propanol | ~95 | 88 | [6] |

| Iron(II) Complex | Chiral PNNP Ligand | 2-Propanol | High | 97 | [7][8] |

Asymmetric Hydrogenation (AH): The Noyori Standard

Direct asymmetric hydrogenation (AH) using molecular hydrogen (H₂) represents a highly atom-economical method for ketone reduction. The pioneering work of Noyori on Ru-BINAP catalysts set the gold standard in this field, earning a Nobel Prize in 2001.[9] These reactions require specialized high-pressure equipment but often proceed with very low catalyst loadings.

Causality of Experimental Design: The success of Noyori's system lies in the C₂-symmetric BINAP ligand.[10] Its rigid binaphthyl backbone creates a well-defined chiral environment around the ruthenium center. The catalyst, often a Ru-diamine-diphosphine complex, activates H₂ and facilitates its stereoselective delivery to the carbonyl face of the ketone. The choice of solvent (typically methanol or ethanol) is critical, as it participates in the catalytic cycle.

Catalytic Cycle of Noyori Asymmetric Hydrogenation

Caption: Simplified catalytic cycle for Noyori Asymmetric Hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation with Ru-BINAP

-

Catalyst Activation: In a high-pressure autoclave under an inert atmosphere, dissolve the pre-catalyst, such as RuCl₂n, in ethanol.

-

Reaction Setup: Add 2'-methoxyacetophenone to the solution.

-

Hydrogenation: Seal the autoclave, purge several times with H₂ gas, and then pressurize to the desired pressure (typically 4-100 atm).[10]

-

Reaction Conditions: Heat the reaction to the specified temperature (e.g., 25-100°C) and stir vigorously.

-

Monitoring and Workup: Monitor the reaction by observing hydrogen uptake. Once the reaction is complete, cool the vessel, carefully vent the excess H₂, and purge with nitrogen.

-

Isolation and Analysis: Concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography to isolate the chiral alcohol. Determine the ee by chiral HPLC.

Data Presentation: Asymmetric Hydrogenation of Ketones

| Catalyst System | H₂ Pressure (atm) | Temperature (°C) | Yield (%) | ee (%) | Reference |

| RuCl₂[(R)-BINAP] | 100 | 36 | 96 | >99 | [10] |

| Ru(OCOCH₃)₂[(S)-BINAP] | 50 psi (≈ 3.4 atm) | RT | High | >95 | [10] |

Corey-Bakshi-Shibata (CBS) Reduction: Organocatalytic Precision

The CBS reduction is a powerful organocatalytic method that utilizes a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones by a stoichiometric borane source (e.g., BH₃·THF or borane-dimethyl sulfide).[11][12]

Causality of Experimental Design: The mechanism involves the coordination of the borane to the Lewis basic nitrogen atom of the CBS catalyst.[13] This activates the borane and enhances the Lewis acidity of the catalyst's boron atom, which then coordinates to the ketone. The ketone orients itself to minimize steric clash, typically by placing its larger substituent away from the bulky group on the catalyst. Hydride is then delivered from the coordinated borane to one face of the ketone carbonyl via a six-membered ring transition state.[13][14]

Mechanism of CBS Reduction

Caption: Key steps in the Corey-Bakshi-Shibata (CBS) Reduction.

Experimental Protocol: CBS Reduction

-

Reaction Setup: To a flame-dried flask under nitrogen, add the (S)- or (R)-2-Methyl-CBS-oxazaborolidine catalyst solution (typically 1M in toluene). Cool the solution to 0°C or -20°C.

-

Borane Addition: Slowly add the borane solution (e.g., 1M BH₃·THF) to the catalyst. Stir for 10-15 minutes to allow for complex formation.

-

Substrate Addition: Add a solution of 2'-methoxyacetophenone in anhydrous THF dropwise over an extended period (e.g., 30-60 minutes) to maintain low substrate concentration and maximize selectivity.

-

Reaction Monitoring: Stir the reaction at the low temperature until TLC or GC analysis indicates complete consumption of the starting material.

-

Workup: Carefully quench the reaction by the slow, dropwise addition of methanol at low temperature. Allow the mixture to warm to room temperature and then add 1N HCl. Stir for 30 minutes.

-

Isolation and Analysis: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography. Determine the ee by chiral HPLC.

Data Presentation: CBS Reduction of Ketones

| Catalyst | Borane Source | Yield (%) | ee (%) | Reference |

| (S)-Methyl CBS | BH₃·SMe₂ | >90 | >95 | |

| (R)-Methyl CBS | BH₃·THF | High | >97 | [14] |

Comparative Analysis of Synthetic Strategies

The choice of synthetic method depends on a balance of factors including required enantiopurity, scale, available equipment, and cost.

| Feature | Asymmetric Transfer Hydrogenation (ATH) | Asymmetric Hydrogenation (AH) | CBS Reduction |

| Hydrogen Source | 2-Propanol or HCOOH/TEA | H₂ Gas | Borane (BH₃) |

| Equipment | Standard Glassware | High-Pressure Autoclave | Standard Glassware |

| Catalyst Loading | 0.1 - 2 mol% | 0.01 - 1 mol% | 5 - 10 mol% (Catalytic) |

| Stoichiometric Reagent | H-donor (solvent) | None | Borane (1-2 eq.) |

| Typical ee (%) | 95 - >99% | 95 - >99% | 90 - >99% |

| Operational Complexity | Low to Moderate | High | Moderate (Anhydrous/Low Temp) |

| Key Advantage | Operational Simplicity | High Atom Economy | Broad Substrate Scope |

Conclusion and Future Outlook

The enantioselective synthesis of 1-(2-methoxyphenyl)ethanol can be achieved with exceptional levels of stereocontrol using several robust catalytic methods.

-

Asymmetric Transfer Hydrogenation offers an excellent balance of high enantioselectivity and operational simplicity, making it a preferred choice for many lab-scale applications.

-

Noyori's Asymmetric Hydrogenation remains the benchmark for atom economy and is highly suitable for large-scale industrial processes where investment in specialized equipment is justified.

-

The Corey-Bakshi-Shibata Reduction provides a powerful organocatalytic alternative, demonstrating high selectivity for a wide range of ketones under relatively mild conditions.

In addition to these methods, biocatalytic reductions using ketoreductases or whole-cell systems are emerging as powerful, environmentally benign alternatives, often providing access to either enantiomer with near-perfect selectivity by choosing the appropriate enzyme.[15][16] The continued development of both metal-based and enzymatic catalysts will undoubtedly lead to even more efficient, sustainable, and cost-effective routes for the production of this and other vital chiral building blocks.

References

-

Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]

-

Xu, J. H., et al. (2009). Efficient enantioselective reduction of 4'-methoxyacetophenone with immobilized Rhodotorula sp. AS2.2241 cells in a hydrophilic ionic liquid-containing co-solvent system. PubMed. [Link]

- Corey, E.J., et al. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society.

-

Li, Y., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. [Link]

-

Black, G. M., et al. Asymmetric Transfer Hydrogenation of Acetophenone with 1R,2S-Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst. Organic Process Research & Development. [Link]

-

Hashiguchi, S., et al. (1995). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Journal of the American Chemical Society. [Link]

- Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture).

-

Ohkuma, T., et al. (2010). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B. [Link]

-

Wikipedia. Asymmetric hydrogenation. [Link]

-

Morris, R. H. (2012). The Mechanism of Efficient Asymmetric Transfer Hydrogenation of Acetophenone Using an Iron(II) Complex.... Journal of the American Chemical Society. [Link]

-

MDPI. (2021). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. [Link]

-

de Vries, J. G., et al. (2002). Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone.... Organic Process Research & Development. [Link]

-

Magritek. (2021). CBS reduction of acetophenone followed by 11B NMR. [Link]

- Corey, E.J., et al. (1987). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep syntheses. Journal of the American Chemical Society.

-

NRO Chemistry. Corey-Bakshi-Shibata Reduction. [Link]

-

Faber, K., et al. (2010). Enantioselective Biocatalytic Reduction of Non-protected Hydroxyacetophenones. Zeitschrift für Naturforschung B. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A phosphine-free Mn(i)-NNS catalyst for asymmetric transfer hydrogenation of acetophenone: a theoretical prediction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. CBS reduction of acetophenone followed by 11B NMR - Magritek [magritek.com]

- 15. Efficient enantioselective reduction of 4'-methoxyacetophenone with immobilized Rhodotorula sp. AS2.2241 cells in a hydrophilic ionic liquid-containing co-solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. znaturforsch.com [znaturforsch.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Chiral 1-(2-Methoxyphenyl)ethanol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and stereochemical properties of chiral 1-(2-methoxyphenyl)ethanol. As a valuable chiral building block, this secondary alcohol is of significant interest to researchers and professionals in organic synthesis and drug development. This document delves into its spectroscopic signature, reactivity, methods for enantiomeric resolution, and practical applications, offering field-proven insights and detailed experimental protocols.

Introduction and Significance

1-(2-Methoxyphenyl)ethanol is a chiral aromatic alcohol featuring a stereogenic center at the carbinol carbon. The presence of the ortho-methoxy group on the phenyl ring introduces unique electronic and steric influences that affect its reactivity and interactions. Its enantiomers, (R)-1-(2-methoxyphenyl)ethanol and (S)-1-(2-methoxyphenyl)ethanol, serve as crucial intermediates in the asymmetric synthesis of pharmaceuticals, agrochemicals, and other complex molecular targets where specific stereochemistry is paramount for biological activity.[1] Understanding the distinct properties of this compound is fundamental to its effective utilization in multi-step synthetic campaigns.

Caption: Chemical Structure of 1-(2-Methoxyphenyl)ethanol.

Stereochemistry and Chiral Properties

The core of 1-(2-methoxyphenyl)ethanol's utility lies in its chirality. The carbon atom bonded to the hydroxyl group, the phenyl ring, the methyl group, and a hydrogen atom is a stereocenter. This gives rise to two non-superimposable mirror images, or enantiomers: (R) and (S).

Caption: The (R) and (S) enantiomers are non-superimposable mirror images.

The specific rotation, [α]D, is a critical physical property that distinguishes the enantiomers. While they share the same physical properties like melting and boiling points, they rotate plane-polarized light in equal but opposite directions. For (R)-1-(2-methoxyphenyl)ethanol, a positive optical rotation has been reported.[2] The absolute configuration is crucial in drug design, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.

Physical and Spectroscopic Properties

A thorough characterization of a chemical entity requires a detailed analysis of its physical and spectroscopic data. These properties are essential for identification, purity assessment, and predicting its behavior in various solvents and reaction conditions.

Tabulated Physical Properties

The following table summarizes the key physical properties of 1-(2-methoxyphenyl)ethanol.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₂ | [3][4][5] |

| Molecular Weight | 152.19 g/mol | [3][4][5] |

| Appearance | Colorless to light yellow clear liquid | [6] |

| Melting Point | 37 °C | [6] |

| Boiling Point | 133-135 °C at 10 mmHg | [6] |

| Density | 1.076 g/mL at 25 °C | [6] |

| Refractive Index (n²⁰/D) | 1.54 | [6] |

| pKa | 14.89 ± 0.10 (Predicted) | [6] |

| Flash Point | > 110 °C (> 230 °F) | [6][7] |

| Optical Rotation ([α]D) | (R)-enantiomer: +28.55° (c=0.50, CH₂Cl₂) | [2] |

| Storage | Store in a dry, sealed container in a dark place at room temperature. | [5][6] |

Spectroscopic Profile

Spectroscopic analysis provides a fingerprint of the molecular structure.

-

¹H NMR Spectroscopy : The proton NMR spectrum is a powerful tool for structural elucidation. For 1-(2-methoxyphenyl)ethanol, one would expect to see distinct signals corresponding to the aromatic protons (typically in the δ 6.8-7.3 ppm range), a quartet for the carbinol proton (-CHOH), a singlet for the methoxy (-OCH₃) protons around δ 3.8 ppm, and a doublet for the terminal methyl (-CH₃) protons.[3]

-

¹³C NMR Spectroscopy : The ¹³C NMR spectrum complements the ¹H NMR data, showing signals for each unique carbon atom. Key signals include those for the aromatic carbons, the carbinol carbon (~70 ppm), the methoxy carbon (~55 ppm), and the methyl carbon (~25 ppm).[2]

-

Infrared (IR) Spectroscopy : The IR spectrum is used to identify functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol. Strong absorptions corresponding to C-O stretching and aromatic C=C bonds are also expected.

-

Mass Spectrometry (MS) : Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ would be observed at m/z = 152. Key fragments often arise from the loss of water [M-18]⁺ or a methyl group [M-15]⁺. A prominent peak at m/z 121 is often observed, corresponding to the methoxyphenethyl cation.[3]

Chemical Properties and Reactivity

The reactivity of 1-(2-methoxyphenyl)ethanol is dictated by its secondary alcohol and methoxy-substituted aromatic ring functionalities.

Reactions of the Hydroxyl Group

The secondary alcohol is the primary site of reactivity.

-

Oxidation : It can be readily oxidized to the corresponding ketone, 2'-methoxyacetophenone, using a variety of oxidizing agents such as pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. This transformation is fundamental in synthetic sequences where the carbonyl group is required for subsequent reactions.

-

Esterification and Etherification : The hydroxyl group can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides) and etherification with alkyl halides under basic conditions.

-

Nucleophilic Substitution : The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) to facilitate Sₙ2 reactions with various nucleophiles.

Caption: Oxidation of the secondary alcohol to a ketone.

Electrophilic Aromatic Substitution

The benzene ring can undergo electrophilic aromatic substitution. The ortho-methoxy group is a strong activating, ortho-, para- directing group, while the 1-hydroxyethyl group is a deactivating, meta- directing group (though less influential). The outcome of substitution reactions will be governed by the powerful directing effect of the methoxy group, favoring substitution at the positions para and ortho to it.

Enantioselective Synthesis and Resolution

Obtaining enantiomerically pure 1-(2-methoxyphenyl)ethanol is critical for its application in asymmetric synthesis.

Asymmetric Reduction

The most direct route to a single enantiomer is the asymmetric reduction of the prochiral ketone, 2'-methoxyacetophenone. This is commonly achieved using chiral catalysts, such as those based on ruthenium or rhodium with chiral phosphine ligands, or through biocatalytic reduction using ketoreductase (KRED) enzymes.[1] Biocatalytic methods are often favored for their high enantioselectivity and environmentally benign reaction conditions.[1][8]

Chiral Resolution by HPLC

For analytical and semi-preparative purposes, the racemic mixture can be separated into its constituent enantiomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak OD-H), are highly effective for this separation.[2]

Protocol: Enantiomeric Separation via Chiral HPLC

Objective: To resolve a racemic mixture of 1-(2-methoxyphenyl)ethanol and determine the enantiomeric excess (ee) of a sample.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Chiral Column: Daicel Chiralpak OD-H (0.46 x 25 cm) or equivalent

-

Mobile Phase: n-Hexane / i-Propanol (95:5 v/v)

-

Sample: 1-(2-methoxyphenyl)ethanol, dissolved in mobile phase (approx. 1 mg/mL)

-

Standard laboratory glassware and solvents

Methodology:

-

System Preparation: Equilibrate the HPLC system and the chiral column with the mobile phase (n-Hexane/i-Propanol 95:5) at a flow rate of 0.7 mL/min until a stable baseline is achieved.

-

Detector Wavelength: Set the UV detector to a wavelength of 214 nm.[2]

-

Sample Injection: Inject 10 µL of the prepared sample solution onto the column.

-

Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers. Based on literature, retention times are expected around 13-15 minutes.[2]

-

Analysis:

-

Identify the two peaks corresponding to the (R) and (S) enantiomers.

-

Integrate the area under each peak.

-

Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] * 100

-

Causality and Self-Validation:

-

Choice of Stationary Phase: Polysaccharide-based CSPs create a chiral environment through hydrogen bonding and dipole-dipole interactions, allowing for differential retention of the enantiomers.

-

Choice of Mobile Phase: The ratio of non-polar (hexane) to polar (isopropanol) solvent is critical. A lower percentage of isopropanol generally leads to longer retention times and better resolution. This ratio must be optimized for the specific column and compound.

-

Validation: The method is validated by first injecting a racemic standard to confirm baseline separation and identify the retention times of both enantiomers. The peak areas should be nearly identical for a true racemate.

Caption: Workflow for enantiomeric separation by chiral HPLC.

Applications and Importance in Synthesis

Chiral 1-(2-methoxyphenyl)ethanol is a versatile synthon. Its primary value is as a precursor to other chiral molecules. For instance, the hydroxyl group can be converted to an amine via a Mitsunobu reaction or by reductive amination of the corresponding ketone, yielding chiral amines that are prevalent in active pharmaceutical ingredients. Its role as a building block for drugs like (S)-rivastigmine highlights its industrial relevance.[1]

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, 1-(2-methoxyphenyl)ethanol may cause skin and serious eye irritation, as well as respiratory irritation.[4][9]

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light.[6]

References

-

2-(para-anisyl) ethanol 4-methoxyphenethyl alcohol. The Good Scents Company. [Link]

-

Supporting Information for Asymmetric Hydrogenation of Ketones. [Source not further identified]. [Link]

-

Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. MDPI. [Link]

-

Supporting Information for Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. The Royal Society of Chemistry. [Link]

-

(1S)-1-(2-methoxyphenyl)ethan-1-ol. PubChem, National Center for Biotechnology Information. [Link]

-

2-Methoxyphenethyl alcohol. PubChem, National Center for Biotechnology Information. [Link]

-

Deracemization of sec-Alcohols through Sequential Application of C. albicans and Ketoreductases. SciELO. [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. rsc.org [rsc.org]

- 3. 1-(2-METHOXYPHENYL)ETHANOL(7417-18-7) 1H NMR [m.chemicalbook.com]

- 4. (1S)-1-(2-methoxyphenyl)ethan-1-ol | C9H12O2 | CID 7058089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 108100-06-7 | (S)-1-(2-Methoxyphenyl)ethanol - Synblock [synblock.com]

- 6. 1-(2-METHOXYPHENYL)ETHANOL CAS#: 7417-18-7 [m.chemicalbook.com]

- 7. 2-(para-anisyl) ethanol, 702-23-8 [thegoodscentscompany.com]

- 8. Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines | MDPI [mdpi.com]

- 9. 2-Methoxyphenethyl alcohol | C9H12O2 | CID 81909 - PubChem [pubchem.ncbi.nlm.nih.gov]

(R)-1-(2-Methoxyphenyl)ethanol: A Cornerstone Chiral Building Block in Modern Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pursuit of enantiomerically pure compounds is a central theme in modern organic chemistry and drug development. The distinct pharmacological activities of enantiomers necessitate synthetic strategies that can selectively produce one stereoisomer over the other. In this context, chiral building blocks—enantiopure molecules incorporated into a synthetic route—are invaluable tools. Among these, (R)-1-(2-Methoxyphenyl)ethanol has emerged as a particularly versatile and powerful synthon. Its unique structural features, including a stereogenic carbinol center and a coordinating methoxy group, provide a potent handle for directing the stereochemical outcome of a wide array of chemical transformations. This guide offers a comprehensive overview of the synthesis and application of (R)-1-(2-Methoxyphenyl)ethanol, providing both foundational knowledge and practical insights for its effective utilization in asymmetric synthesis.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and spectral properties of a chiral building block is fundamental to its successful application. (R)-1-(2-Methoxyphenyl)ethanol is a clear liquid at room temperature, and its key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C9H12O2 | [1] |

| Molecular Weight | 152.19 g/mol | [1] |

| Boiling Point | 133-135 °C/10 mmHg | [2] |

| Density | 1.076 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.54 | [2] |

| Storage | Keep in a dark, dry, and sealed place at room temperature. | [1] |

Spectroscopic data is crucial for the identification and characterization of (R)-1-(2-Methoxyphenyl)ethanol. The 1H NMR spectrum provides a characteristic fingerprint of the molecule's proton environment.[3]

Strategic Synthesis: Accessing Enantiopure (R)-1-(2-Methoxyphenyl)ethanol

The enantioselective reduction of the corresponding prochiral ketone, 2-methoxyacetophenone, is the most common and efficient method for synthesizing (R)-1-(2-Methoxyphenyl)ethanol.[4] This transformation can be achieved through various catalytic asymmetric methods, with the Corey-Bakshi-Shibata (CBS) reduction being a prominent and highly effective approach.[5][6][7]

The Corey-Bakshi-Shibata (CBS) Reduction: A Mechanistic Overview

The CBS reduction employs a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones by a stoichiometric borane source, typically borane-dimethyl sulfide complex (BMS).[5][6][7][8] The key to the high enantioselectivity of this reaction lies in the formation of a rigid, bicyclic transition state.

The mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. This activates the borane and increases the Lewis acidity of the boron atom within the catalyst. The ketone then coordinates to this activated catalyst in a sterically controlled manner, favoring the approach from the less hindered face. An intramolecular hydride transfer from the coordinated borane to the ketone carbonyl then occurs through a six-membered, chair-like transition state, leading to the formation of the chiral alcohol with high enantiomeric excess.[5]

Figure 1. A simplified workflow of the Corey-Bakshi-Shibata (CBS) reduction for the synthesis of (R)-1-(2-Methoxyphenyl)ethanol.

Experimental Protocol: CBS Reduction of 2-Methoxyacetophenone

This protocol provides a detailed, step-by-step methodology for the enantioselective synthesis of (R)-1-(2-Methoxyphenyl)ethanol via the CBS reduction.

Materials:

-

(R)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BMS, ~10 M)

-

2-Methoxyacetophenone

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: Under an inert atmosphere, a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer is charged with (R)-(-)-2-Methyl-CBS-oxazaborolidine (e.g., 0.1 equivalents). Anhydrous THF is added to dissolve the catalyst.

-

Borane Addition: The solution is cooled to 0 °C, and the borane-dimethyl sulfide complex (e.g., 0.6 equivalents) is added dropwise via a syringe, maintaining the temperature below 5 °C. The mixture is stirred at this temperature for 15 minutes.

-

Substrate Addition: A solution of 2-methoxyacetophenone (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

-

Quenching: Once the reaction is complete, it is carefully quenched by the slow, dropwise addition of methanol at 0 °C.

-

Workup: The mixture is warmed to room temperature and stirred for 30 minutes. 1 M hydrochloric acid is then added, and the mixture is stirred for another 30 minutes.

-

Extraction: The aqueous layer is separated and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude (R)-1-(2-Methoxyphenyl)ethanol is purified by flash column chromatography on silica gel to afford the enantiomerically enriched alcohol.

Self-Validation: The enantiomeric excess (ee) of the product should be determined using chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC) to validate the stereochemical outcome of the reaction.

Applications in Asymmetric Synthesis

The utility of (R)-1-(2-Methoxyphenyl)ethanol as a chiral building block stems from its ability to participate in a variety of stereoselective transformations, acting as a chiral auxiliary, a precursor to chiral ligands, and a key intermediate in the synthesis of complex molecules.[9][10][11]

As a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction.[12][] After the desired transformation, the auxiliary is removed and can often be recovered for reuse.[] The hydroxyl group of (R)-1-(2-Methoxyphenyl)ethanol can be derivatized to form ethers or esters, which can then be used to control the stereochemistry of reactions at a proximal prochiral center. The steric bulk of the methoxyphenyl group and the potential for chelation control involving the methoxy group are key factors in its ability to induce high levels of diastereoselectivity.

Precursor to Chiral Ligands

Chiral ligands are essential components of many transition-metal catalysts used in asymmetric synthesis.[14] The stereogenic center and the coordinating oxygen atoms of (R)-1-(2-Methoxyphenyl)ethanol make it an excellent starting material for the synthesis of novel chiral ligands. For instance, it can be converted into chiral phosphine-ether or phosphine-alcohol ligands, which have shown great promise in catalytic asymmetric reactions such as hydrogenation and cross-coupling.

Intermediate in the Synthesis of Bioactive Molecules

The enantioenriched alcohol functionality of (R)-1-(2-Methoxyphenyl)ethanol is a common structural motif in many biologically active compounds and pharmaceutical intermediates.[15][16] Its incorporation can be a critical step in the total synthesis of natural products and the development of new drug candidates. For example, derivatives of chiral 1-phenylethanol are found in various pharmaceuticals, and the synthetic strategies often rely on the availability of enantiopure precursors like (R)-1-(2-Methoxyphenyl)ethanol.

Figure 2. The central role of (R)-1-(2-Methoxyphenyl)ethanol as a versatile chiral building block in various domains of asymmetric synthesis.

Conclusion

(R)-1-(2-Methoxyphenyl)ethanol stands as a testament to the power of chiral building blocks in modern synthetic chemistry. Its ready accessibility through reliable and highly enantioselective methods like the CBS reduction, coupled with its versatile applications as a chiral auxiliary, ligand precursor, and synthetic intermediate, solidifies its importance for researchers in both academic and industrial settings. A deep understanding of its properties, synthesis, and reactivity is paramount for leveraging its full potential in the creation of complex, enantiomerically pure molecules that drive innovation in medicine and materials science.

References

- University of York. (n.d.). Asymmetric Synthesis.

- Synblock. (n.d.). CAS 108100-07-7 | (S)-1-(2-Methoxyphenyl)ethanol.

- ResearchGate. (n.d.). Enantioselective reduction of bromo- and methoxy-acetophenone derivatives using carrot and celeriac enzymatic system.

- Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.

- ChemicalBook. (n.d.). 1-(2-METHOXYPHENYL)ETHANOL CAS#: 7417-18-7.

- (n.d.). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines.

- National Institutes of Health. (n.d.). Application of Biobased Solvents in Asymmetric Catalysis.

- ACS Publications. (n.d.). Microscale Synthesis of Chiral Alcohols via Asymmetric Catalytic Transfer Hydrogenation. Journal of Chemical Education.

- PubMed. (2009). Efficient enantioselective reduction of 4'-methoxyacetophenone with immobilized Rhodotorula sp. AS2.2241 cells in a hydrophilic ionic liquid-containing co-solvent system.

- National Institutes of Health. (n.d.). Catalytic Asymmetric Synthesis of Chiral Allylic Esters.

- ResearchGate. (n.d.). Asymmetric Synthesis II: More Methods and Applications.

- ChemicalBook. (n.d.). 1-(2-METHOXYPHENYL)ETHANOL(7417-18-7) 1H NMR spectrum.

- Frontiers. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis.

- (n.d.). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.

- YouTube. (2025). What Are Chiral Auxiliaries? - Chemistry For Everyone.

- (n.d.). Enantioselective Reduction of Ketones. Organic Reactions.

- YouTube. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction.

- Alfa Chemistry. (n.d.). Corey-Bakshi-Shibata Reduction.

- MDPI. (n.d.). Alteration of Ethanol Reward by Prior Mephedrone Exposure: The Role of Age and Matrix Metalloproteinase-9 (MMP-9).

- Google Patents. (n.d.). US6846961B2 - Preparation of 1-methoxy-2-propanol.

- ACS Publications. (n.d.). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry.

- (n.d.). Paper Specific Instructions 1. The examination is of 3 hours duration. There are a total of 60 questions carrying 100 marks. The - JAM 2026.

- RSC Publishing. (n.d.). Catalytic asymmetric synthesis and synthetic application of heteroatom-substituted axially chiral allenes. Organic Chemistry Frontiers.

- National Institutes of Health. (n.d.). Enzymatic strategies for asymmetric synthesis.

- Thermo Scientific Chemicals. (n.d.). 1-(4-Methoxyphenyl)ethanol, 95% 25 g.

- ISOMERLAB. (2021). Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst.

- BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis.

- ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis.

- PubChem. (n.d.). (1S)-1-(2-methoxyphenyl)ethan-1-ol.

- Wikipedia. (n.d.). Capsaicin.

- ACS Publications. (n.d.). Oxazaborolidines as Functional Monomers: Ketone Reduction Using Polymer-Supported Corey, Bakshi, and Shibata Catalysts. The Journal of Organic Chemistry.

- (n.d.). Enantioselective Reduction of Ketones.

- Guidechem. (n.d.). 1-(3-methoxy-phenyl)-ethanol 23308-82-9.

- PubMed. (n.d.). Synergistic inhibition effect of 2-phenylethanol and ethanol on bioproduction of natural 2-phenylethanol by Saccharomyces cerevisiae and process enhancement.

- TCI Chemicals. (n.d.). (S)-1-(4-Methoxyphenyl)ethanol | 1572-97-0.

- Chemical Synthesis Database. (n.d.). 2-(4-methoxyphenyl)ethanol.

- Grokipedia. (n.d.). Corey–Itsuno reduction.

Sources

- 1. CAS 108100-06-7 | (S)-1-(2-Methoxyphenyl)ethanol - Synblock [synblock.com]

- 2. 1-(2-METHOXYPHENYL)ETHANOL CAS#: 7417-18-7 [m.chemicalbook.com]

- 3. 1-(2-METHOXYPHENYL)ETHANOL(7417-18-7) 1H NMR spectrum [chemicalbook.com]

- 4. organicreactions.org [organicreactions.org]

- 5. youtube.com [youtube.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Highly enantioselective reduction of ketones using CoreyâItsuno reduction using CBS catalyst. [isomerlab.com]

- 8. grokipedia.com [grokipedia.com]

- 9. york.ac.uk [york.ac.uk]

- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 11. Catalytic Asymmetric Synthesis of Chiral Allylic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 14. Frontiers | Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis [frontiersin.org]

- 15. Application of Biobased Solvents in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

Stereospecific synthesis of (R)-1-(2-Methoxyphenyl)ethanol

An In-Depth Technical Guide to the Stereospecific Synthesis of (R)-1-(2-Methoxyphenyl)ethanol

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(2-Methoxyphenyl)ethanol is a pivotal chiral building block in the pharmaceutical industry, serving as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its stereochemical purity is paramount, as the biological activity of the final drug molecule is often contingent on a single enantiomer. This technical guide provides a comprehensive overview of the principal methodologies for the stereospecific synthesis of (R)-1-(2-Methoxyphenyl)ethanol. We will delve into the mechanistic underpinnings, operational protocols, and comparative analyses of leading strategies, including asymmetric catalytic hydrogenation, biocatalytic reductions, and enzymatic resolutions. The objective is to equip researchers and process chemists with the expert knowledge required to select and implement the most suitable synthetic route based on criteria such as enantioselectivity, yield, scalability, and economic viability.

Introduction: The Strategic Importance of a Chiral Synthon

Chiral secondary alcohols are ubiquitous structural motifs in medicinal chemistry. The specific spatial arrangement of substituents around the stereocenter often dictates the molecule's interaction with biological targets, such as enzymes and receptors. (R)-1-(2-Methoxyphenyl)ethanol is a valuable precursor whose stereochemistry is critical for the efficacy of various therapeutics.[1] The primary challenge in its synthesis lies in controlling the stereochemical outcome of the reduction of the prochiral precursor, 2-methoxyacetophenone. This guide explores the most robust and field-proven strategies to achieve this transformation with high fidelity.

The principal synthetic pathways converge on the asymmetric reduction of 2-methoxyacetophenone. The choice of methodology is a critical decision driven by factors including the desired scale of production, cost of goods, and available technological infrastructure. We will examine three core strategies: transition metal-catalyzed asymmetric (transfer) hydrogenation, biocatalytic reduction via ketoreductases, and enzymatic kinetic resolution of the racemic alcohol.

Asymmetric Reduction via Transition Metal Catalysis

The asymmetric reduction of prochiral ketones using chiral transition metal catalysts is a cornerstone of modern organic synthesis, a field for which Ryōji Noyori was awarded the Nobel Prize in Chemistry in 2001.[2] These methods offer high efficiency, excellent enantioselectivity, and broad substrate scope.

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method that utilizes a stable hydrogen donor, most commonly 2-propanol or a formic acid/triethylamine mixture, in place of high-pressure hydrogen gas.[3][4] The reaction is catalyzed by well-defined ruthenium complexes bearing a chiral diamine ligand.

Causality and Mechanism: The efficacy of Noyori-type catalysts, such as Ru(II)-arene-tosyldiamine complexes, stems from a "metal-ligand bifunctional" mechanism.[4] The reaction does not proceed through a simple inner-sphere coordination of the ketone to the metal. Instead, the catalytic cycle involves a concerted, outer-sphere hydride transfer from the ruthenium-hydride to the ketone carbonyl, passing through a six-membered pericyclic transition state. The N-H group of the chiral diamine ligand plays a crucial role by forming a hydrogen bond with the carbonyl oxygen, which both activates the ketone and rigidly orients it within the chiral environment of the catalyst, ensuring a highly stereoselective hydride delivery.[3]

Caption: Catalytic cycle for Noyori-type asymmetric transfer hydrogenation.

Experimental Protocol: Asymmetric Transfer Hydrogenation

-

Catalyst Activation: In an inert atmosphere glovebox or under a stream of argon, add the chiral catalyst, for example, (R,R)-TsDPEN-Ru(p-cymene)Cl (0.005 mol eq), and a base such as potassium hydroxide (0.05 mol eq) to a dry reaction vessel.

-

Solvent and Hydrogen Source: Add anhydrous 2-propanol (approx. 0.2 M concentration relative to substrate). Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active ruthenium-hydride species.

-

Substrate Addition: Add 2-methoxyacetophenone (1.0 mol eq) to the reaction mixture.

-

Reaction: Heat the reaction to a specified temperature (e.g., 40-60 °C) and monitor the progress by TLC or GC/HPLC. Reactions are typically complete within 2-12 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding a mild acid (e.g., 1 M HCl) until the pH is neutral.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure (R)-1-(2-Methoxyphenyl)ethanol.

-

Validation: Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.

Asymmetric Hydrogenation (AH)

Direct asymmetric hydrogenation (AH) employs high-pressure hydrogen gas as the terminal reductant. The most renowned catalysts for this transformation are ruthenium-diphosphine complexes, particularly those based on the BINAP ligand.[5]

Causality and Mechanism: Unlike ATH, the mechanism for Ru-BINAP catalyzed hydrogenation involves the direct coordination of the ketone substrate to the ruthenium center.[5] The C₂-symmetric BINAP ligand creates a highly defined chiral environment. The steric and electronic properties of the ligand force the ketone to bind in a specific orientation, exposing one of its prochiral faces to the ruthenium-hydride for intramolecular hydrogen transfer.[6] This method is highly effective but requires specialized high-pressure reactor equipment.

Experimental Protocol: Asymmetric Hydrogenation

-

Catalyst Preparation: In an inert atmosphere, dissolve the catalyst precursor, such as [RuCl₂(benzene)]₂, and (R)-BINAP (1:1.1 molar ratio) in a solvent like methanol or ethanol.

-

Reaction Setup: Transfer the catalyst solution and 2-methoxyacetophenone to a high-pressure autoclave.

-

Hydrogenation: Seal the autoclave, purge with argon, and then pressurize with hydrogen gas (typically 4-100 atm).[5] Heat the reaction to the desired temperature (e.g., 50-100 °C) with vigorous stirring.

-

Monitoring and Work-up: Monitor the reaction progress by analyzing aliquots. Once complete, cool the reactor, carefully vent the hydrogen, and process the reaction mixture as described in the ATH protocol.

-

Validation: Confirm yield and enantiomeric excess by standard analytical techniques.

Corey-Itsuno / CBS Reduction

The Corey-Itsuno, or Corey-Bakshi-Shibata (CBS), reduction is an enantioselective reduction of ketones that uses a chiral oxazaborolidine as a catalyst and a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂) as the reductant.[7][8]

Causality and Mechanism: This method's success relies on the formation of a complex between the CBS catalyst and borane. The borane coordinates to the Lewis basic nitrogen atom of the oxazaborolidine, which enhances the Lewis acidity of the endocyclic boron atom.[9] The ketone then coordinates to this now more Lewis-acidic boron, with its larger substituent oriented away from the steric bulk of the catalyst's α-substituent.[10] This rigid, chair-like transition state facilitates a highly stereoselective intramolecular hydride transfer from the N-borylhydride to the ketone's carbonyl carbon.[9]

Caption: Key steps in the Corey-Itsuno (CBS) reduction mechanism.

Experimental Protocol: CBS Reduction

-

Setup: To a flame-dried flask under argon, add a solution of the (S)-CBS catalyst (e.g., (S)-2-Methyl-CBS-oxazaborolidine, 0.05-0.1 mol eq) in anhydrous THF.

-

Borane Addition: Cool the solution to 0 °C and slowly add the borane source (e.g., 1.0 M BH₃·THF, 0.6-1.0 mol eq) dropwise. Stir for 10-15 minutes.

-

Substrate Addition: Slowly add a solution of 2-methoxyacetophenone (1.0 mol eq) in anhydrous THF via syringe pump over 30-60 minutes to maintain low temperature and high selectivity.

-

Reaction: Stir the reaction at room temperature until completion, as monitored by TLC.

-

Quenching and Work-up: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C. Concentrate the mixture, then add 1 M HCl and stir for 30 minutes.

-

Extraction and Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

-

Validation: Analyze the final product for yield and enantiomeric purity via chiral HPLC/GC.

Biocatalytic Reduction: The Green Chemistry Approach

Biocatalysis leverages enzymes to perform chemical transformations with exceptional selectivity under mild, aqueous conditions.[11][12] For the synthesis of (R)-1-(2-Methoxyphenyl)ethanol, ketoreductases (KREDs) are the enzymes of choice.

Causality and Mechanism: Ketoreductases are oxidoreductase enzymes that catalyze the stereospecific reduction of ketones to alcohols.[13] They utilize a hydride from a cofactor, typically NADPH or NADH, for the reduction. The enzyme's active site is a precisely shaped chiral pocket that binds the ketone substrate in a specific orientation. This binding arrangement ensures that the hydride from the cofactor is delivered to only one face of the carbonyl, resulting in the formation of a single alcohol enantiomer. A key requirement for a practical biocatalytic process is an efficient cofactor regeneration system, as the nicotinamide cofactors are too expensive to be used stoichiometrically. A common strategy involves using a sacrificial substrate (e.g., 2-propanol) and a corresponding dehydrogenase to continuously recycle the oxidized cofactor (NADP⁺/NAD⁺) back to its reduced form (NADPH/NADH).

Caption: KRED-catalyzed reduction coupled with a cofactor regeneration system.

Experimental Protocol: Biocatalytic Reduction with a KRED

-

Buffer Preparation: Prepare a potassium phosphate buffer (e.g., 100 mM, pH 7.0).

-

Reaction Mixture: In a temperature-controlled vessel (e.g., 30 °C), combine the buffer, the cofactor NADP⁺ (catalytic amount, e.g., 1 mM), the ketoreductase enzyme, and the cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

-

Substrate Addition: Add 2-methoxyacetophenone. It may be necessary to add a co-solvent like DMSO (1-5% v/v) to improve substrate solubility.

-

Reaction: Gently agitate the mixture and monitor the reaction progress by HPLC, observing the disappearance of the ketone and the appearance of the alcohol product. Maintain the pH of the reaction, as the regeneration system can cause a pH drop.

-

Work-up: Once the reaction is complete, terminate it by adding a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.

-

Extraction and Purification: Separate the organic layer. Extract the aqueous layer multiple times with the same solvent. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to obtain the product. Further purification is often not necessary due to the high selectivity of the enzyme.

-

Validation: Confirm conversion and enantiomeric excess using chiral HPLC.

Comparative Analysis of Synthetic Strategies

The selection of an optimal synthetic route is a multi-parameter decision. Below is a table summarizing the key performance indicators and practical considerations for each discussed methodology.

| Parameter | Asymmetric Transfer Hydrogenation (ATH) | Asymmetric Hydrogenation (AH) | Corey-Itsuno (CBS) Reduction | Biocatalysis (KRED) |

| Enantioselectivity (ee%) | Excellent (>98%) | Excellent (>98%) | Very Good to Excellent (90-99%) | Excellent (>99%) |

| Yield | High (>90%) | High (>90%) | Good to High (80-95%) | High (>95%) |

| Reagents | Ru-catalyst, i-PrOH/HCO₂H, Base | Ru-catalyst, H₂ gas | CBS catalyst, Borane source | Enzyme, Cofactor, Buffer |

| Operational Complexity | Moderate (inert atmosphere) | High (high-pressure equipment) | Moderate (anhydrous, slow addition) | Moderate (buffer prep, pH control) |

| Scalability | Excellent | Good (requires specialized reactors) | Moderate (stoichiometric borane) | Excellent |

| Cost | Catalyst can be expensive, but loading is low | Catalyst is expensive; equipment cost is high | Reagents are moderately priced | Enzyme cost is decreasing; high efficiency |

| Green Chemistry | Good (avoids stoichiometric waste) | Good (H₂ is a clean reagent) | Fair (borane waste) | Excellent (aqueous, mild conditions) |

Field-Proven Insights:

-

For large-scale industrial production, Asymmetric Transfer Hydrogenation (ATH) and Biocatalysis are often the most attractive options. ATH is robust and well-understood, while biocatalysis offers unparalleled selectivity and sustainability, operating under mild, safe conditions.[14]

-

For laboratory and discovery-scale synthesis, the CBS reduction provides a reliable and convenient method that does not require high-pressure apparatus.[15] Its predictability and the commercial availability of various catalysts make it a go-to method for many medicinal chemists.[8]

-

Asymmetric Hydrogenation (AH) is typically reserved for processes where it demonstrates a significant advantage in turnover number or where existing high-pressure infrastructure can be leveraged.[16]

Conclusion

The stereospecific synthesis of (R)-1-(2-Methoxyphenyl)ethanol can be achieved through several highly efficient and selective methods. Transition metal-catalyzed hydrogenation and transfer hydrogenation offer rapid, high-yielding routes with excellent enantiocontrol, supported by decades of research and development. In parallel, biocatalysis has emerged as a powerful and sustainable alternative, providing access to chiral alcohols with near-perfect enantiopurity under environmentally benign conditions. The ultimate choice of method will depend on a careful evaluation of the specific requirements of the project, balancing the need for scalability, cost-effectiveness, operational safety, and environmental impact. As the demand for enantiomerically pure pharmaceuticals continues to grow, the continued innovation in these synthetic methodologies will be crucial for the advancement of drug development.

References

-

Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]

-

Rodrigues, J. A. R., Moran, P. J. S., Conceição, G. J. A., & Fardelone, L. C. (2004). Recent Advances in the Biocatalytic Asymmetric Reduction of Acetophenones and a,b-Unsaturated Carbonyl Compounds. ResearchGate. [Link]

-

de Vries, J. G., & Frühauf, H.-W. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews, 122(2), 2238-2303. [Link]

-

ResearchGate. Asymmetric Reduction of Acetophenone over Heterogeneous Oxazaborolidine Catalysts. ResearchGate. [Link]

-

The Royal Society of Chemistry. (2016). Supporting Information. The Royal Society of Chemistry. [Link]

-

Contente, M. L., et al. (2018). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry, 16(34), 6224-6231. [Link]

-

JAM. Paper Specific Instructions. JAM 2025. [Link]

-

MDPI. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. MDPI. [Link]

-

ACS Publications. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Organometallics. [Link]

-

Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

-

ResearchGate. Screening carrot varieties for biocatalytic reduction of acetophenone to 1-phenylethanol. ResearchGate. [Link]

-

MDPI. (2020). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. MDPI. [Link]

-

NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]

-

MDPI. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI. [Link]

-

de Miranda, A. S., et al. (2018). Deracemization of sec-Alcohols through Sequential Application of C. albicans and Ketoreductases. Journal of the Brazilian Chemical Society. [Link]

-

ScienceDirect. (2002). Enzymatic resolution of the chiral inductor 2-methoxy-2-phenylethanol. Tetrahedron: Asymmetry. [Link]

-

Wikipedia. Asymmetric hydrogenation. Wikipedia. [Link]

-

He, B., et al. (2022). Resolution of (R,S)-1-(4-methoxyphenyl)ethanol by lipase-catalyzed stereoselective transesterification and the process optimization. Chirality, 34(2), 438-445. [Link]

-

NIH Grants & Funding. Unconventional Roles of Ethanol Metabolizing Enzymes, Metabolites, and Cofactors in Health and Disease (R01). NIH. [Link]

-